molecular formula C10H11N B13599044 1-(1-Isocyanoethyl)-4-methylbenzene

1-(1-Isocyanoethyl)-4-methylbenzene

Cat. No.: B13599044
M. Wt: 145.20 g/mol
InChI Key: BTQLYQHAAVEAQT-UHFFFAOYSA-N
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Description

1-(1-Isocyanoethyl)-4-methylbenzene is an organic compound that belongs to the class of isocyanides. Isocyanides are known for their unique chemical properties and versatility in synthetic chemistry. The presence of the isocyano group (-NC) in the molecule makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(1-Isocyanoethyl)-4-methylbenzene can be achieved through several methods. One common approach involves the formation of formamide from the initial amine, followed by dehydration using reagents such as phosphorus oxychloride (POCl3) or triphosgene. This method typically yields the desired product in moderate to high yields .

Another method involves a single-step reaction where 1-(1-adamantylethyl)amine is reacted with chloroform and potassium tert-butoxide (t-BuOK) in a dichloromethane/tert-butanol medium. This method has been reported to yield up to 92%, which is significantly higher compared to traditional methods .

Chemical Reactions Analysis

1-(1-Isocyanoethyl)-4-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isocyanates.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism by which 1-(1-Isocyanoethyl)-4-methylbenzene exerts its effects involves the interaction of the isocyano group with various molecular targets. The isocyano group can act as a nucleophile, electrophile, or radical, participating in a wide range of chemical reactions. These interactions can lead to the formation of biologically active compounds that target specific pathways and molecular targets in cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

1-(1-isocyanoethyl)-4-methylbenzene

InChI

InChI=1S/C10H11N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9H,1-2H3

InChI Key

BTQLYQHAAVEAQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)[N+]#[C-]

Origin of Product

United States

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